molecular formula C10H30ClNOSi2Sn2 B14588976 3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine CAS No. 61509-94-2

3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine

Cat. No.: B14588976
CAS No.: 61509-94-2
M. Wt: 509.4 g/mol
InChI Key: JJIVRUORFLJBGP-UHFFFAOYSA-N
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Description

3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine is a specialized organosilicon compound It is characterized by the presence of silicon, chlorine, and tin atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with chlorinating agents and trimethylstannyl reagents. The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions. Common solvents used in these reactions include toluene and hexane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chlorinating and stannylating agents.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different organosilicon derivatives.

    Hydrosilylation Reactions: The silicon-hydrogen bonds can participate in hydrosilylation reactions with alkenes and alkynes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and organolithium compounds.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Hydrosilylation Reactions: Catalysts like platinum or rhodium complexes are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various organosilicon compounds, which can be further functionalized for specific applications.

Scientific Research Applications

3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of silicone polymers and resins, which are essential in various industrial applications.

Mechanism of Action

The mechanism of action of 3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine involves its ability to participate in various chemical reactions due to the presence of reactive silicon, chlorine, and tin atoms. These atoms can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved often include nucleophilic substitution and hydrosilylation mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine is unique due to the presence of both chlorine and trimethylstannyl groups, which impart distinct reactivity and potential for diverse applications. This combination of functional groups is not commonly found in other organosilicon compounds, making it a valuable compound for specialized research and industrial purposes.

Properties

CAS No.

61509-94-2

Molecular Formula

C10H30ClNOSi2Sn2

Molecular Weight

509.4 g/mol

IUPAC Name

[[bis(trimethylstannyl)amino]-[chloro(dimethyl)silyl]oxy-methylsilyl]methane

InChI

InChI=1S/C4H12ClNOSi2.6CH3.2Sn/c1-8(2,5)7-9(3,4)6;;;;;;;;/h1-4H3;6*1H3;;

InChI Key

JJIVRUORFLJBGP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(N([Sn](C)(C)C)[Sn](C)(C)C)O[Si](C)(C)Cl

Origin of Product

United States

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